
3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate typically involves multi-step organic reactions. The starting materials often include cyclohexanone and various dihydropyran derivatives. The key steps in the synthesis may involve:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where the cyclohexane ring is fused with the pyrano[3,2-d][1,3]dioxin moiety.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4A’R,8a’R)-4’,4a’-dihydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’(8a’H)-one: This compound shares a similar spirocyclic structure but lacks the acetate group.
Spiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin] derivatives: Various derivatives with different substituents on the spirocyclic core.
Uniqueness
The presence of the acetate group in (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it distinct from other similar compounds and potentially more versatile in synthetic applications.
Eigenschaften
Molekularformel |
C14H20O5 |
|---|---|
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
[(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] acetate |
InChI |
InChI=1S/C14H20O5/c1-10(15)18-11-5-8-16-12-9-17-14(19-13(11)12)6-3-2-4-7-14/h5,8,11-13H,2-4,6-7,9H2,1H3/t11-,12-,13+/m1/s1 |
InChI-Schlüssel |
RREXFXWPYQCENK-UPJWGTAASA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
Kanonische SMILES |
CC(=O)OC1C=COC2C1OC3(CCCCC3)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


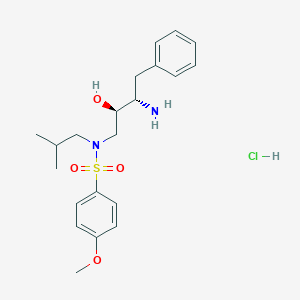
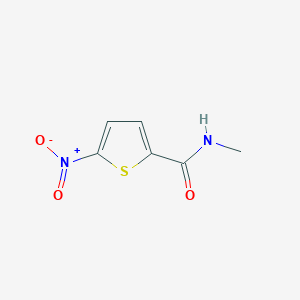

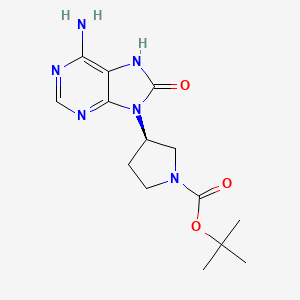

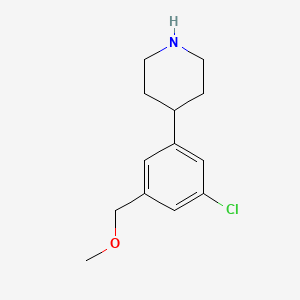


![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
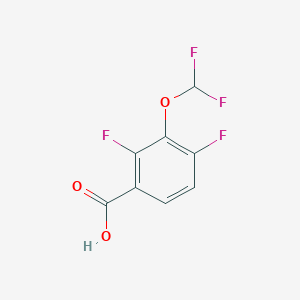
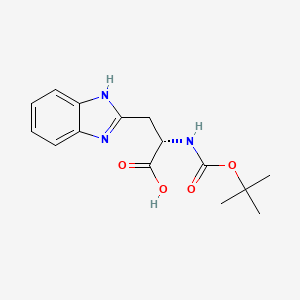

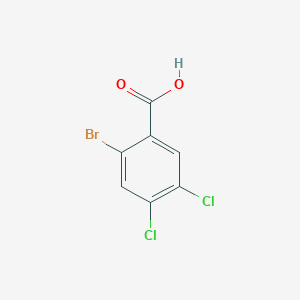
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)
